molecular formula C15H18O8 B13947823 Benzenepropanoic acid, 2,5-bis[(ethoxycarbonyl)oxy]- CAS No. 51944-00-4

Benzenepropanoic acid, 2,5-bis[(ethoxycarbonyl)oxy]-

Katalognummer: B13947823
CAS-Nummer: 51944-00-4
Molekulargewicht: 326.30 g/mol
InChI-Schlüssel: DNPIFPRBZKVKGE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzenepropanoic acid, 2,5-bis[(ethoxycarbonyl)oxy]- is a chemical compound with a molecular formula of C15H18O8. It contains a benzene ring substituted with a propanoic acid group and two ethoxycarbonyl groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzenepropanoic acid, 2,5-bis[(ethoxycarbonyl)oxy]- typically involves esterification reactions. One common method is the reaction of benzenepropanoic acid with ethyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of Benzenepropanoic acid, 2,5-bis[(ethoxycarbonyl)oxy]- may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Benzenepropanoic acid, 2,5-bis[(ethoxycarbonyl)oxy]- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium ethoxide (NaOEt) in ethanol.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Benzenepropanoic acid, 2,5-bis[(ethoxycarbonyl)oxy]- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of Benzenepropanoic acid, 2,5-bis[(ethoxycarbonyl)oxy]- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various reactions, facilitating the formation of covalent bonds with nucleophiles. This reactivity is crucial for its role in organic synthesis and potential therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Benzenepropanoic acid, 2,5-bis[(ethoxycarbonyl)oxy]- is unique due to its specific substitution pattern and the presence of ethoxycarbonyl groups, which impart distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in various chemical and industrial applications .

Eigenschaften

CAS-Nummer

51944-00-4

Molekularformel

C15H18O8

Molekulargewicht

326.30 g/mol

IUPAC-Name

3-[2,5-bis(ethoxycarbonyloxy)phenyl]propanoic acid

InChI

InChI=1S/C15H18O8/c1-3-20-14(18)22-11-6-7-12(23-15(19)21-4-2)10(9-11)5-8-13(16)17/h6-7,9H,3-5,8H2,1-2H3,(H,16,17)

InChI-Schlüssel

DNPIFPRBZKVKGE-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)OC1=CC(=C(C=C1)OC(=O)OCC)CCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.